molecular formula C28H31N5O2 B2970849 2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1105217-65-9

2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2970849
CAS No.: 1105217-65-9
M. Wt: 469.589
InChI Key: HKLFOYNVNRBZGF-UHFFFAOYSA-N
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Description

2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine derivatives under suitable conditions, such as reflux in an appropriate solvent.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

2-Phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a piperazine moiety and various functional groups, suggest diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C29H33N5O3C_{29}H_{33}N_{5}O_{3}, with a molecular weight of approximately 485.60 g/mol. The presence of multiple functional groups enhances its reactivity and solubility, making it a candidate for various biological assays.

Antitubercular Properties

Recent studies have highlighted the antitubercular activity of derivatives related to this compound. Research indicates that it exhibits significant inhibitory effects against Mycobacterium tuberculosis H37Ra, which is crucial given the global health concerns surrounding tuberculosis (TB) .

Serotonin Reuptake Inhibition

The compound's structural similarity to known serotonin reuptake inhibitors suggests potential psychopharmacological applications . Studies on related piperazine derivatives indicate that modifications can lead to improved selectivity and efficacy as serotonin-selective reuptake inhibitors (SSRIs) .

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that compounds within the pyrazolo[4,3-c]pyridine class can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were evaluated for their ability to induce apoptosis in cancer cells .

Case Studies

StudyFindingsImplications
Study on Antitubercular ActivityDemonstrated significant inhibition of M. tuberculosis H37RaPotential for developing new TB treatments
Cytotoxicity EvaluationShowed effective cytotoxicity against multiple cancer cell linesSuggests use in cancer therapy
SSRI Activity AssessmentIndicated potential as a serotonin reuptake inhibitorPossible applications in treating depression and anxiety disorders

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the pyrazolo[4,3-c]pyridine core may contribute to its anticancer properties through interference with cellular signaling pathways.

Properties

IUPAC Name

2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-21(2)32-19-24(26-25(20-32)28(35)33(29-26)23-11-7-4-8-12-23)27(34)31-17-15-30(16-18-31)14-13-22-9-5-3-6-10-22/h3-12,19-21H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLFOYNVNRBZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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